Methyl 2-amino-3,5-dibromobenzoate
Overview
Description
Methyl 2-amino-3,5-dibromobenzoate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzoic acid, characterized by the presence of two bromine atoms at the 3 and 5 positions, an amino group at the 2 position, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and its role in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 2-amino-3,5-dibromobenzoate primarily targets primary and secondary alcohols . These alcohols play a crucial role in various biochemical reactions, serving as substrates for enzymatic reactions, and are involved in the synthesis of many important biomolecules.
Mode of Action
The compound interacts with its targets through a cobalt (II) Schiff’s base complex-catalyzed oxidation process . This interaction results in the oxidation of primary and secondary alcohols to aldehydes and ketones , respectively . It also participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds .
Biochemical Pathways
The affected biochemical pathway involves the oxidation of alcohols . The compound facilitates the conversion of primary alcohols to aldehydes and secondary alcohols to ketones . These transformations are crucial in various metabolic processes, including energy production and the synthesis of key biomolecules.
Pharmacokinetics
Its molecular weight of308.95 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of primary and secondary alcohols into aldehydes and ketones, respectively . These transformations can impact various cellular processes, given the role of these compounds in cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a cobalt (II) Schiff’s base complex is necessary for the compound to exert its action . Moreover, the compound’s solid state and melting point of 89-91°C suggest that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3,5-dibromobenzoate participates in biochemical reactions by interacting with enzymes and proteins. One notable interaction is with cobalt (II) Schiff’s base complex, which catalyzes the oxidation of primary and secondary alcohols to aldehydes and ketones . Additionally, it is involved in the allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds . These interactions highlight the compound’s role in facilitating oxidation reactions, making it a valuable tool in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include the oxidation of primary and secondary alcohols to aldehydes and ketones. The compound interacts with enzymes such as cobalt (II) Schiff’s base complex, which catalyzes these oxidation reactions . Additionally, its involvement in allylic and benzylic oxidation suggests that it may influence metabolic flux and metabolite levels. These interactions with metabolic pathways underscore the compound’s role in modulating biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,5-dibromobenzoate can be synthesized through the bromination of methyl 2-aminobenzoate. The process involves the following steps:
Starting Material: Methyl 2-aminobenzoate is used as the starting material.
Bromination: The compound is subjected to bromination using N-methyl-N-n-butylimidazole tribromide as the brominating agent.
Reaction Conditions: The reaction is carried out by heating the mixture while stirring until the materials are dissolved. The reaction is maintained at a temperature of 60±2°C for 2.5-3.5 hours.
Isolation: The product is then extracted, dried, and concentrated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,5-dibromobenzoate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Cobalt(II) Schiff’s base complex is used as the catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Aldehydes and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced amino derivatives.
Scientific Research Applications
Methyl 2-amino-3,5-dibromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of materials with specific properties, such as polymers and resins.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3,5-dibromobenzaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.
Methyl 2-amino-3,5-dibromophenylmethanol: Contains a hydroxyl group instead of a methyl ester.
Methyl 2-amino-3,5-dibromoacetophenone: Features a ketone group instead of a methyl ester.
These compounds share similar reactivity patterns due to the presence of bromine atoms and an amino group, but their specific functional groups confer unique properties and applications.
Properties
IUPAC Name |
methyl 2-amino-3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXVMFCGYYHEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060546 | |
Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-00-8 | |
Record name | Methyl 2-amino-3,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 606-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 3,5-dibromoanthranilate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG8X53QQ5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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